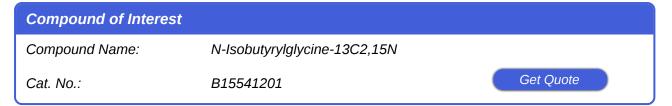


Quantitative Analysis of N-Isobutyrylglycine in Human Urine using LC-MS/MS

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Isobutyrylglycine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N-Isobutyrylglycine is a clinically significant biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency.[1][2] Accurate and reliable quantification of this metabolite is crucial for clinical research and diagnostic purposes.

Introduction

N-Isobutyrylglycine is an acylglycine, a conjugate of isobutyric acid and glycine.[2] In healthy individuals, it is present at low levels in urine. However, elevated concentrations are indicative of metabolic disorders related to the catabolism of the amino acid valine.[2] LC-MS/MS has become the preferred method for the quantification of N-Isobutyrylglycine and other acylglycines due to its high sensitivity, specificity, and throughput.[1][3][4][5][6] This method allows for the direct analysis of urine samples with minimal sample preparation.

Principle of the Method



This method utilizes a stable isotope-labeled internal standard to ensure accurate and precise quantification of N-Isobutyrylglycine. Urine samples are diluted and directly injected into an LC-MS/MS system. The chromatographic separation is achieved on a reverse-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of N-Isobutyrylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols Materials and Reagents

- N-Isobutyrylglycine analytical standard
- N-Isobutyrylglycine-d7 (or other suitable stable isotope-labeled internal standard)
- · LC-MS grade water
- · LC-MS grade acetonitrile
- LC-MS grade formic acid
- Human urine (for matrix-matched calibrators and quality controls)

Instrumentation

- Liquid Chromatograph (LC) system capable of binary gradient elution
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm)

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isobutyrylglycine and the internal standard in methanol.
- Working Standard Solutions: Serially dilute the N-Isobutyrylglycine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.



 Internal Standard Working Solution (1 μg/mL): Dilute the internal standard stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation

- Thaw frozen urine samples to room temperature and vortex for 10 seconds.
- Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant with 450 μ L of the internal standard working solution.
- Vortex for 10 seconds.
- Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient	0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B

Mass Spectrometry:



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Isobutyrylglycine	146.1	76.0	15
N-Isobutyrylglycine	146.1	43.1	20
N-Isobutyrylglycine-d7 (IS)	153.1	83.0	15

(Note: Collision energies should be optimized for the specific instrument used.)

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of N-Isobutyrylglycine.



Parameter	Result
Linearity Range	0.1 - 100 μmol/L
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 μmol/L
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	Monitored and compensated by the internal standard

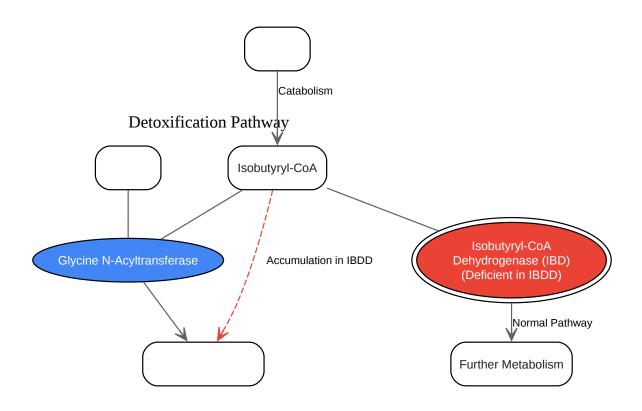
Visualizations



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Caption: Experimental workflow for the quantitative analysis of N-Isobutyrylglycine.





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Caption: Simplified metabolic pathway of N-Isobutyrylglycine formation.

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